molecular formula C21H22N2O5 B285140 Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate

Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate

Cat. No. B285140
M. Wt: 382.4 g/mol
InChI Key: BPRQLHKEHADPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate, also known as CDMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDMQ belongs to the class of quinolinecarboxylates and is known for its ability to inhibit the activity of certain enzymes and proteins in the body. In

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate involves the inhibition of certain enzymes and proteins in the body. Specifically, Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth and proliferation. By inhibiting PKC activity, Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate can prevent the growth and proliferation of cancer cells.
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has also been shown to modulate the activity of certain neurotransmitters in the brain. Specifically, Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and other neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate are complex and varied. In addition to its effects on PKC activity and neurotransmitter release, Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has also been shown to modulate the activity of other enzymes and proteins in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate for lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate a valuable tool for studying the role of these enzymes and proteins in various cellular processes.
However, one limitation of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate is its potential toxicity. Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to have toxic effects on certain cell types, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate. One potential direction is the development of new cancer treatments based on the inhibition of PKC activity. Another potential direction is the development of new treatments for neurological disorders based on the modulation of neurotransmitter activity.
Additionally, further research is needed to fully understand the biochemical and physiological effects of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate, as well as its potential toxicity and limitations for lab experiments.

Synthesis Methods

The synthesis of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate involves a multi-step reaction process. The starting materials for the synthesis are 2,4-dimethoxyaniline, 8-methoxyquinoline-3-carboxylic acid, and ethyl chloroformate. The reaction involves the formation of an amide bond between the 2,4-dimethoxyaniline and 8-methoxyquinoline-3-carboxylic acid, followed by the addition of ethyl chloroformate to form the ester group. The final product is purified using column chromatography to obtain a pure form of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate.

Scientific Research Applications

Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. One of the major applications of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate is in the field of cancer research. Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. This makes Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate a potential candidate for the development of new cancer treatments.
Another potential application of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate is in the field of neuroscience. Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyanilino)-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-5-28-21(24)15-12-22-20-14(7-6-8-17(20)26-3)19(15)23-16-10-9-13(25-2)11-18(16)27-4/h6-12H,5H2,1-4H3,(H,22,23)

InChI Key

BPRQLHKEHADPED-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2OC

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2OC

Origin of Product

United States

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